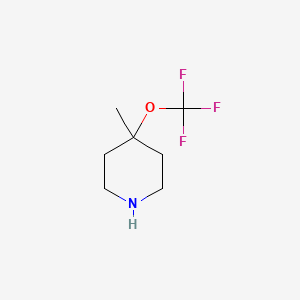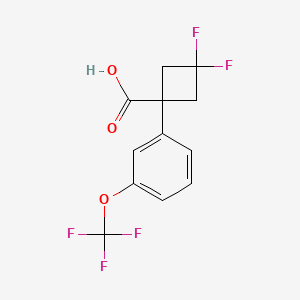
3,3-Difluoro-1-(3-(trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-(3-(trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative that has gained significant attention in the field of medicinal chemistry. This compound is known for its unique chemical properties, which make it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(3-(trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid typically involves the transformation of readily available precursors. One common method starts with 4-oxocyclobutane precursors, which are converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source . Another method involves the deoxyfluorination of carboxylic acids to produce various acyl fluorides using 3,3-difluoro-1,2-diphenylcyclopropene as a reagent .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the scalable synthesis methods mentioned above can be adapted for larger-scale production. These methods ensure high purity and yield, making them suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoro-1-(3-(trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Difluoro-1-(3-(trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated derivatives.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-(3-(trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong interactions with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-cancer and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 1-Amino-3-fluorocyclobutane-1-carboxylic acid
- 1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness: 3,3-Difluoro-1-(3-(trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid is unique due to its trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry and other scientific research fields .
Propriétés
Formule moléculaire |
C12H9F5O3 |
|---|---|
Poids moléculaire |
296.19 g/mol |
Nom IUPAC |
3,3-difluoro-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H9F5O3/c13-11(14)5-10(6-11,9(18)19)7-2-1-3-8(4-7)20-12(15,16)17/h1-4H,5-6H2,(H,18,19) |
Clé InChI |
RSUWBFBGRHSQAP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(C2=CC(=CC=C2)OC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



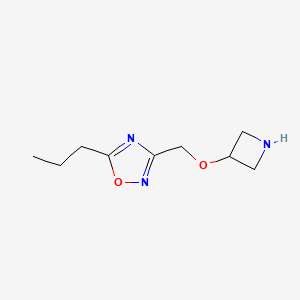
![[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13535303.png)

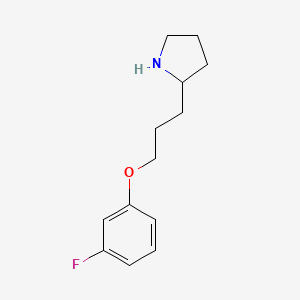

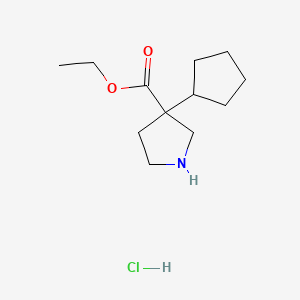


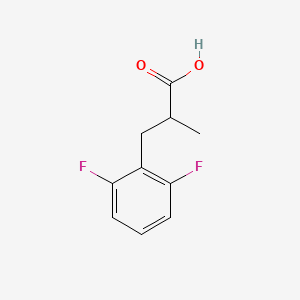
![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)

